Home > Products > Screening Compounds P56410 > Glu-Ile-Leu-Asp-Val
Glu-Ile-Leu-Asp-Val - 150525-67-0

Glu-Ile-Leu-Asp-Val

Catalog Number: EVT-1639037
CAS Number: 150525-67-0
Molecular Formula: C26H45N5O10
Molecular Weight: 587.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Glu-Ile-Leu-Asp-Val (EILDV) is a pentapeptide sequence found within the Type III connecting segment domain (also known as CS1) of the fibronectin protein. [, , ] Fibronectin is a high-molecular-weight glycoprotein found in the extracellular matrix (ECM) and plays a critical role in various cellular processes including cell adhesion, migration, and differentiation. [, , , ] The EILDV sequence, along with the more widely studied Arg-Gly-Asp (RGD) sequence, is recognized by specific cell surface receptors called integrins, particularly α4β1 integrin. [, , , ] This interaction with integrins mediates cell adhesion to fibronectin and influences various downstream cellular events. [, , , ]

Arg-Gly-Asp-Ser (RGDS)

Compound Description: Arg-Gly-Asp-Ser (RGDS) is a tetrapeptide and a well-known cell adhesion sequence found in various extracellular matrix proteins, including fibronectin. [] It is recognized by several integrin receptors on the cell surface, mediating cell attachment, migration, and other cellular processes. []

Gly-Arg-Gly-Asp-Ser

Compound Description: This pentapeptide, containing the core RGDS sequence, also exhibits cell-binding properties. []

Relevance: Similar to RGDS, Gly-Arg-Gly-Asp-Ser is used in research to understand the impact of different fibronectin-derived peptides on cell adhesion, specifically comparing its effects to Glu-Ile-Leu-Asp-Val. [] The presence of the additional glycine residue at the N-terminus in this peptide does not appear to significantly alter its inhibitory effect on cell attachment compared to RGDS.

Arg-Gly-Asp (RGD)

Compound Description: A tripeptide representing the minimal active sequence within the RGDS motif. [] It is a potent inhibitor of integrin-mediated cell adhesion, emphasizing the importance of this specific amino acid sequence.

Relevance: RGD serves as a simplified structure compared to Glu-Ile-Leu-Asp-Val, highlighting the essential amino acid residues for integrin binding. [] While both peptides interact with integrins, their binding affinity and specificity might differ due to the variations in their sequences.

Gly-Pro-Glu-Ile-Leu-Asp-Val-Pro-Ser-Thr (GPEILDVPST)

Compound Description: This decapeptide, containing the Glu-Ile-Leu-Asp-Val sequence, is a specific ligand for the VLA-4 integrin. [] It is found in the alternatively spliced CS-1 region of fibronectin. []

Relevance: GPEILDVPST represents a longer sequence encompassing Glu-Ile-Leu-Asp-Val. [] This peptide demonstrates that the Glu-Ile-Leu-Asp-Val sequence can be part of a larger motif recognized by specific integrins like VLA-4, highlighting the importance of flanking amino acids in determining integrin binding specificity.

Arg-Glu-Asp-Val (REDV)

Compound Description: This tetrapeptide, found within the type III connecting segment domain of fibronectin's A chain, also possesses cell adhesion properties. []

Poly(ethylene glycol) (PEG) Hybrids

Compound Description: PEGylation involves the covalent attachment of PEG chains to molecules, enhancing their pharmacological properties like increased half-life and reduced immunogenicity. [] PEG hybrids of Glu-Ile-Leu-Asp-Val, Arg-Glu-Asp-Val, and Tyr-Ile-Gly-Ser-Arg (another fibronectin-derived peptide) have been synthesized and investigated for their antimetastatic effects. []

Relevance: PEGylated peptides, including those conjugated to Glu-Ile-Leu-Asp-Val, represent a potential strategy for improving the therapeutic efficacy of these molecules. [] PEGylation may alter the pharmacokinetic properties of Glu-Ile-Leu-Asp-Val, influencing its distribution, stability, and interaction with target cells, thereby potentially enhancing its antimetastatic effects.

Overview

The compound Glu-Ile-Leu-Asp-Val, also known as EILDV, is a pentapeptide consisting of five amino acids: glutamic acid (Glu), isoleucine (Ile), leucine (Leu), aspartic acid (Asp), and valine (Val). This peptide has garnered attention in biochemical research due to its potential applications in cancer treatment, particularly in inhibiting tumor metastasis. EILDV is derived from fibronectin, a glycoprotein that plays a critical role in cell adhesion and migration processes.

Source

EILDV can be synthesized through various methods, including solid-phase peptide synthesis and solution-phase synthesis. Its presence in biological systems is primarily associated with fibronectin, which is involved in cellular interactions and signaling pathways.

Classification

EILDV falls under the classification of bioactive peptides, which are short chains of amino acids that exhibit various biological activities. These peptides are often studied for their therapeutic potentials and mechanisms of action within biological systems.

Synthesis Analysis

Methods

The synthesis of EILDV can be achieved using solid-phase peptide synthesis techniques, which allow for the sequential addition of amino acids to a growing peptide chain attached to a solid support. This method is advantageous for producing peptides with high purity and yield.

Technical Details

  1. Solid-Phase Peptide Synthesis: The process typically involves the following steps:
    • Activation: The carboxyl group of the amino acid is activated using coupling reagents such as N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uranium hexafluorophosphate.
    • Coupling: The activated amino acid is coupled to the amine group of the growing peptide chain.
    • Cleavage: Once the desired sequence is achieved, the peptide is cleaved from the resin and purified.
  2. Solution-Phase Synthesis: This method involves synthesizing peptides in solution, allowing for easier manipulation but often resulting in lower yields compared to solid-phase methods.
Molecular Structure Analysis

Structure

The molecular structure of EILDV consists of a linear chain of five amino acids. Each amino acid contributes specific functional groups that influence the peptide's properties and interactions.

Data

  • Molecular Formula: C₂₅H₃₉N₅O₈
  • Molecular Weight: Approximately 505.6 g/mol
  • Amino Acid Sequence: Glu-Ile-Leu-Asp-Val
Chemical Reactions Analysis

Reactions

EILDV participates in various biochemical reactions, primarily involving interactions with cell surface receptors and extracellular matrix components. Its ability to inhibit cell adhesion and migration makes it a subject of interest in cancer research.

Technical Details

Research indicates that EILDV can inhibit the adhesion of melanoma cells to fibronectin, suggesting its potential role as an antimetastatic agent. The effectiveness of EILDV can be influenced by modifications such as substituting D-amino acids for L-amino acids, which can enhance stability while maintaining activity.

Mechanism of Action

Process

EILDV's mechanism involves binding to specific receptors on cancer cells, disrupting their ability to adhere to fibronectin and migrate. This action is crucial in preventing metastasis, a significant challenge in cancer treatment.

Data

Studies have shown that subpeptides derived from EILDV retain some inhibitory activities on cell adhesion and migration, indicating that certain sequences within the peptide are critical for its biological function.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder.
  • Solubility: Soluble in water and polar solvents.
  • Stability: Stability can vary based on environmental conditions and modifications made to the peptide structure.

Chemical Properties

EILDV exhibits properties characteristic of peptides, including susceptibility to hydrolysis by proteolytic enzymes. Its interactions with other biomolecules are influenced by its charge distribution and hydrophobic/hydrophilic balance due to the presence of various amino acids.

Applications

Scientific Uses

EILDV has potential applications in:

  • Cancer Therapy: As an antimetastatic agent, it may be used to develop treatments aimed at preventing tumor spread.
  • Biomaterials: Its properties may be utilized in designing biomaterials that mimic extracellular matrix components for tissue engineering applications.
  • Drug Development: Modifications of EILDV could lead to new therapeutic agents with enhanced stability and efficacy against cancer cells.
Biological Activities and Mechanisms of Action

Antimetastatic Effects in Oncology

The pentapeptide Glu-Ile-Leu-Asp-Val (EILDV) represents a fibronectin-derived sequence with significant antimetastatic properties. Its biological activity stems primarily from its ability to interfere with tumor cell interactions with the extracellular matrix (ECM), specifically through molecular mimicry of key adhesion motifs within fibronectin. Research demonstrates that EILDV and its derivatives exert potent inhibitory effects on critical metastatic processes—tumor cell adhesion and migration—largely mediated through integrin binding pathways [1] [2].

Inhibition of Tumor Cell Adhesion via Fibronectin Interaction

EILDV functions as a competitive inhibitor of tumor cell adhesion by mimicking the natural cell-binding sequences within fibronectin, a major glycoprotein component of the ECM. Fibronectin contains specific motifs, including Arg-Gly-Asp (RGD), Leu-Asp-Val (LDV), and Arg-Glu-Asp-Val (REDV), which serve as recognition sites for integrin receptors on cell surfaces [2]. EILDV corresponds to a segment within the type III connecting segment (IIICS) domain of fibronectin.

Studies using B16-BL6 melanoma cells revealed that EILDV and its subpeptide analog Ile-Leu-Asp-Val (ILDV) potently inhibit tumor cell adhesion to fibronectin-coated surfaces. The inhibition occurs through the peptide's binding to specific integrins, notably α4β1 (VLA-4), on the tumor cell surface. This binding competitively blocks the natural ligand (fibronectin or vascular cell adhesion molecule-1, VCAM-1) from engaging the integrin receptor [1] [3]. Consequently, the tumor cell fails to form stable adhesions necessary for anchoring within the vasculature or at distant tissue sites, a critical step in the metastatic cascade.

The stereochemistry of amino acids within EILDV significantly impacts its anti-adhesive efficacy. Substitution of L-Glu (E1) or L-Ile (I2) with their respective D-amino acids maintained inhibitory activity comparable to the native L-EILDV peptide. However, replacing L-Leu (L3), L-Asp (D4), or L-Val (V5) with D-isomers substantially reduced the ability to inhibit B16-BL6 cell adhesion to fibronectin. This highlights the critical structural dependence of residues 3-5 for integrin recognition and binding [1].

Table 1: Impact of D-Amino Acid Substitution in EILDV on Inhibition of B16-BL6 Melanoma Cell Adhesion to Fibronectin

EILDV DerivativeAmino Acid SubstitutionRelative Inhibition of Cell Adhesion (%)
Native EILDVNone100% (Reference)
EILDV (D-Glu)D-Glu at position 1~95-100%
EILDV (D-Ile)D-Ile at position 2~95-100%
EILDV (D-Leu)D-Leu at position 3<50%
EILDV (D-Asp)D-Asp at position 4<50%
EILDV (D-Val)D-Val at position 5<50%

Suppression of Melanoma Cell Migration Through Integrin-Mediated Signaling Pathways

Beyond adhesion, tumor cell migration is essential for invasion and metastasis. EILDV and specific subpeptides demonstrate a pronounced ability to suppress the migration of B16-BL6 melanoma cells. This activity is mechanistically distinct from adhesion inhibition in its sequence requirements. Both EILDV and the smaller tripeptide LDV effectively inhibited melanoma cell migration, whereas the tripeptide ILD was inactive [1]. This indicates that the Asp-Val (DV) sequence, particularly within the LDV motif, is critical for disrupting migratory signals.

The inhibition of migration is mediated through interference with integrin-mediated signaling pathways. Binding of EILDV or LDV to integrins like α4β1 disrupts outside-in signaling cascades normally triggered by ligand engagement. These cascades often involve focal adhesion kinase (FAK) activation, phosphorylation events, cytoskeletal reorganization (actin polymerization), and formation of structures like lamellipodia necessary for cell movement. By acting as a decoy ligand, EILDV prevents the conformational changes in the integrin receptor and the subsequent clustering that initiates pro-migratory signaling. Consequently, the cell's motility machinery remains inactive [1] [2] .

The role of D-amino acid substitutions on migration inhibition paralleled their effects on adhesion but with some nuances. Substitutions at positions 1 (Glu) and 2 (Ile) retained significant activity, while substitutions at Leu, Asp, or Val reduced the peptide's ability to block migration. However, in vivo antimetastatic assays revealed a crucial point: all synthetic EILDV-related peptides containing D-amino acids inhibited experimental lung metastasis by B16-BL6 cells to an extent similar to native EILDV. This suggests that while D-substitutions may reduce intrinsic in vitro activity, they enhance in vivo stability sufficiently to maintain overall efficacy. This highlights the importance of balancing biological activity and stability for therapeutic potential [1].

Table 2: Inhibition of B16-BL6 Melanoma Cell Migration by EILDV and Subpeptides

PeptideSequenceInhibition of Cell MigrationProposed Critical Motif for Migration
EILDVGlu-Ile-Leu-Asp-ValPotent inhibitionLDV
ILDVIle-Leu-Asp-ValPotent inhibitionLDV
LDVLeu-Asp-ValPotent inhibitionLDV
EILDGlu-Ile-Leu-AspSlight inhibitionNot LDV
ILDIle-Leu-AspNo inhibitionNot LDV

Role of Minimal Core Sequences (ILDV, LDV) in Bioactivity Modulation

Systematic analysis of EILDV subpeptides identified the minimal core sequences essential for its distinct biological activities:

  • Cell Adhesion Inhibition: The tetrapeptide Ile-Leu-Asp-Val (ILDV) was identified as the minimal sequence capable of effectively inhibiting B16-BL6 cell adhesion to fibronectin. Shorter peptides, including Glu-Ile-Leu-Asp (EILD) and Ile-Leu-Asp (ILD), showed only slight inhibitory activity. The tripeptide Leu-Asp-Val (LDV) was completely inactive in adhesion assays [1]. This demonstrates that Ile at the N-terminus of the core motif is critical for anti-adhesive activity, likely contributing essential hydrophobic interactions for integrin α4β1 binding specificity.

  • Cell Migration Inhibition: In contrast to adhesion, the minimal sequence requirement for inhibiting B16-BL6 cell migration is the tripeptide LDV. Both ILDV and LDV inhibited cell migration as potently as the parent EILDV peptide. However, ILD showed no inhibitory activity on migration [1]. This underscores that the Asp-Val (DV) dipeptide within LDV is indispensable for disrupting pro-migratory signaling, while the Ile residue, crucial for adhesion blockade, is dispensable for migration inhibition.

The differential requirements highlight that adhesion and migration, while interconnected processes, are governed by distinct molecular interactions involving the integrin receptor and the peptide ligand. The ILDV motif appears optimal for high-affinity binding to integrins like α4β1, effectively competing with fibronectin for receptor occupancy and thus blocking adhesion. The LDV motif, while sufficient for interfering with conformational changes or clustering events linked to motility signals triggered by the integrin, may not support the full binding affinity needed for robust adhesion blockade [1] [2].

This structure-activity relationship (SAR) knowledge is vital for designing optimized peptide-based therapeutics. While EILDV possesses the most potent overall in vitro activity, its subpeptides ILDV and LDV offer smaller, potentially more stable and synthetically accessible scaffolds. Incorporating D-amino acids, particularly at positions less critical for the desired bioactivity (like position 1 or 2 in EILDV), can further enhance metabolic stability in vivo without significant loss of efficacy, as demonstrated by the antimetastatic effects of D-Glu or D-Ile substituted EILDV analogs [1]. Dendrimer presentation of sequences like EILDV has also been explored to increase affinity towards α4β1 integrin compared to linear peptides [2].

Table 3: Minimal Core Sequences of EILDV and Their Primary Biological Activities

Core SequenceSizeInhibition of Cell AdhesionInhibition of Cell MigrationKey Structural Features for Activity
EILDVPenta++++++++Full native sequence
ILDVTetra++++++++N-terminal Ile critical for adhesion
LDVTri-++++Asp-Val critical for migration signal
EILDTetra++Lacks Val, minimal activity
ILDTri+-Lacks Val, inactive for migration

(++++: Potent inhibition; +: Slight inhibition; -: No significant inhibition)

Properties

CAS Number

150525-67-0

Product Name

Glu-Ile-Leu-Asp-Val

IUPAC Name

(4S)-4-amino-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C26H45N5O10

Molecular Weight

587.7 g/mol

InChI

InChI=1S/C26H45N5O10/c1-7-14(6)21(31-22(36)15(27)8-9-18(32)33)25(39)29-16(10-12(2)3)23(37)28-17(11-19(34)35)24(38)30-20(13(4)5)26(40)41/h12-17,20-21H,7-11,27H2,1-6H3,(H,28,37)(H,29,39)(H,30,38)(H,31,36)(H,32,33)(H,34,35)(H,40,41)/t14-,15-,16-,17-,20-,21-/m0/s1

InChI Key

VPKCCODFKUZEMT-KZVLABISSA-N

SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)O)N

Synonyms

CS-1 peptide, integrin-binding
EILDV peptide
Glu-Ile-Leu-Asp-Val
glutamyl-isoleucyl-leucyl-aspartyl-valine

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.